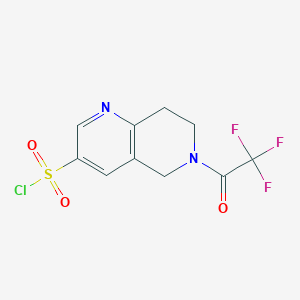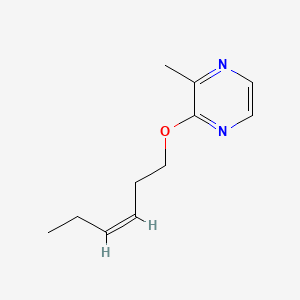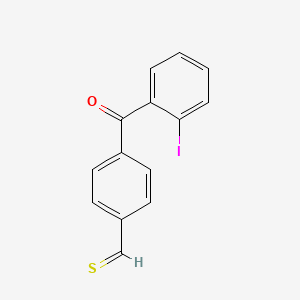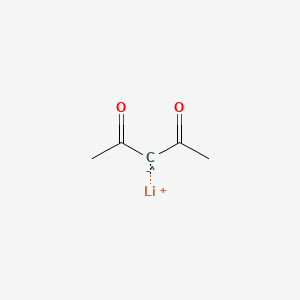
Lithiumacetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pentanedione, ion(1-), lithium (1:1), also known as lithium acetylacetonate, is an inorganic compound with the molecular formula C₅H₆LiO₂ and a molecular weight of 105.0409 g/mol . This compound is a lithium salt of 2,4-pentanedione, which is commonly referred to as acetylacetone. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, ion(1-), lithium (1:1) typically involves the reaction of lithium hydroxide or lithium carbonate with 2,4-pentanedione in an appropriate solvent. The reaction proceeds as follows:
LiOH+C5H8O2→C5H6LiO2+H2O
In this reaction, lithium hydroxide reacts with 2,4-pentanedione to form lithium acetylacetonate and water. The reaction is usually carried out under mild conditions, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, ion(1-), lithium (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The product is typically obtained as a solid with a purity of 97% .
化学反应分析
Types of Reactions
2,4-Pentanedione, ion(1-), lithium (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium acetate and other oxidation products.
Reduction: It can be reduced to form lithium enolate and other reduction products.
Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include lithium acetate, lithium enolate, and various substituted acetylacetonates, depending on the specific reaction conditions and reagents used .
科学研究应用
2,4-Pentanedione, ion(1-), lithium (1:1) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,4-Pentanedione, ion(1-), lithium (1:1) involves its ability to form stable complexes with various metal ions. The lithium ion coordinates with the oxygen atoms of the acetylacetonate ligand, forming a chelate complex. This complexation enhances the stability and reactivity of the compound, making it useful in various catalytic and biochemical applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2,4-Pentanedione, ion(1-), lithium (1:1) include:
Sodium acetylacetonate: A sodium salt of acetylacetone with similar reactivity and applications.
Potassium acetylacetonate: A potassium salt of acetylacetone used in similar catalytic and biochemical applications.
Calcium acetylacetonate: A calcium salt of acetylacetone with applications in material science and catalysis.
Uniqueness
What sets 2,4-Pentanedione, ion(1-), lithium (1:1) apart from these similar compounds is its unique combination of reactivity and stability, which is attributed to the specific coordination chemistry of lithium ions. This makes it particularly valuable in applications where high stability and reactivity are required, such as in the production of advanced materials and catalysts .
属性
分子式 |
C5H6LiO2 |
|---|---|
分子量 |
105.1 g/mol |
InChI |
InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |
InChI 键 |
OFQLXBROGCAVLM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(=O)[C-]C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


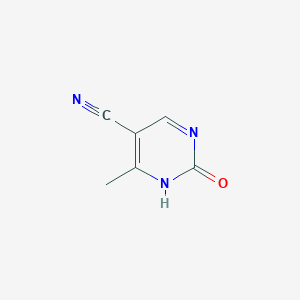
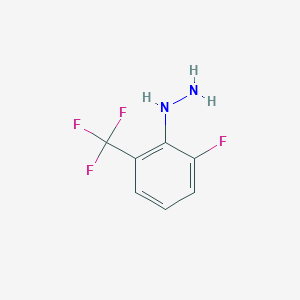
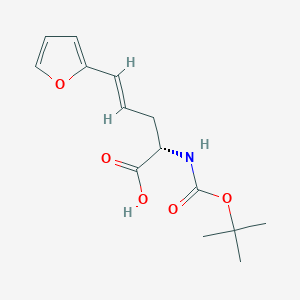
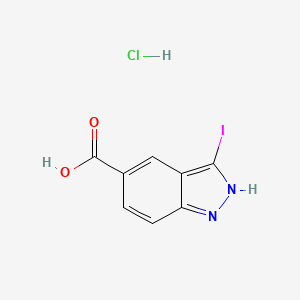
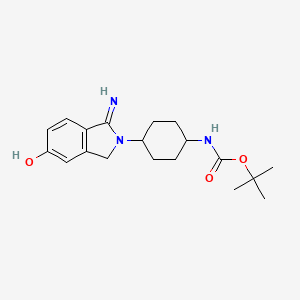
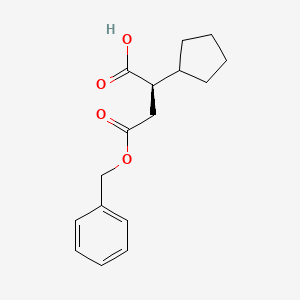
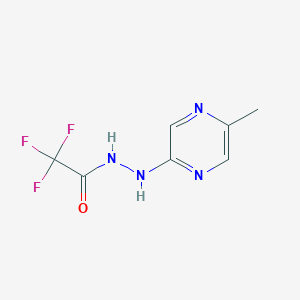
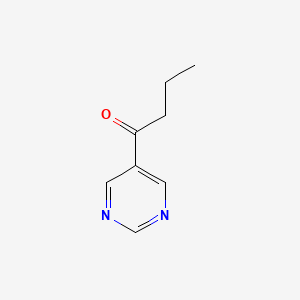
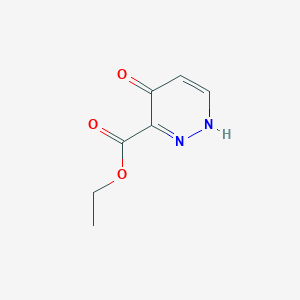
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
